molecular formula C16H19NO3 B13664975 Ethyl 1-pivaloyl-1H-indole-6-carboxylate

Ethyl 1-pivaloyl-1H-indole-6-carboxylate

Cat. No.: B13664975
M. Wt: 273.33 g/mol
InChI Key: HUZDBVWJFDDKPO-UHFFFAOYSA-N
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Description

Ethyl 1-pivaloyl-1H-indole-6-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-pivaloyl-1H-indole-6-carboxylate typically involves the reaction of indole derivatives with pivaloyl chloride and ethyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-pivaloyl-1H-indole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

Ethyl 1-pivaloyl-1H-indole-6-carboxylate has diverse scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-pivaloyl-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 1-pivaloyl-1H-indole-6-carboxylate can be compared with other indole derivatives, such as:

  • Ethyl 6-methoxy-3-methylindole-2-carboxylate
  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives

These compounds share similar structural features but differ in their substituents and functional groups, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

ethyl 1-(2,2-dimethylpropanoyl)indole-6-carboxylate

InChI

InChI=1S/C16H19NO3/c1-5-20-14(18)12-7-6-11-8-9-17(13(11)10-12)15(19)16(2,3)4/h6-10H,5H2,1-4H3

InChI Key

HUZDBVWJFDDKPO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C=CN2C(=O)C(C)(C)C

Origin of Product

United States

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